![molecular formula C14H6Br4INO3 B5120441 2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid](/img/structure/B5120441.png)
2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid
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Overview
Description
2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid, also known as TIBA, is a synthetic organic compound that has been extensively studied for its potential applications in scientific research. TIBA is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H5Br4IN2O3.
Mechanism of Action
The mechanism of action of 2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid is not fully understood, but it is believed to act as a competitive inhibitor of auxin transport in plants. Auxins are plant hormones that regulate plant growth and development, and 2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid has been shown to inhibit the transport of auxins from the apical meristem to the rest of the plant, leading to altered plant growth patterns. In cancer cells, 2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid is believed to act by inhibiting the activity of the enzyme histone deacetylase, leading to altered gene expression and cell growth.
Biochemical and Physiological Effects:
2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid has been shown to have a number of biochemical and physiological effects in plants and animals. In plants, 2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid has been shown to inhibit the growth of lateral buds and promote the growth of the main stem, as well as alter the expression of genes involved in plant growth and development. In animals, 2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid has been shown to have anti-inflammatory and analgesic effects, as well as inhibit the growth of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid has a number of advantages for use in lab experiments, including its high purity, solubility in organic solvents, and well-established synthesis method. However, 2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid also has a number of limitations, including its potential toxicity and the need for careful handling and disposal.
Future Directions
There are a number of potential future directions for research on 2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid, including further studies on its mechanism of action in plants and animals, as well as its potential applications in cancer research and other areas of biomedical research. Additionally, there is a need for further studies on the toxicity and environmental impact of 2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid, as well as the development of safer and more sustainable alternatives for use in scientific research.
Synthesis Methods
2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid can be synthesized through a multi-step reaction process that involves the reaction of 2,3,4,5-tetrabromobenzoic acid with 4-iodoaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through recrystallization to obtain pure 2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid.
Scientific Research Applications
2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid has been extensively studied for its potential applications in scientific research, particularly in the field of plant growth and development. 2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid has been shown to inhibit the growth of lateral buds and promote the growth of the main stem in plants, making it a useful tool for studying plant morphology and physiology. 2,3,4,5-tetrabromo-6-{[(4-iodophenyl)amino]carbonyl}benzoic acid has also been studied for its potential applications in cancer research, where it has been shown to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
2,3,4,5-tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H6Br4INO3/c15-9-7(8(14(22)23)10(16)12(18)11(9)17)13(21)20-6-3-1-5(19)2-4-6/h1-4H,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDPFRHPPIFMXQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=C(C(=C(C(=C2Br)Br)Br)Br)C(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H6Br4INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
682.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid |
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